molecular formula C12H16N2O B11810979 2-(4-Methylpyridin-3-yl)piperidine-1-carbaldehyde

2-(4-Methylpyridin-3-yl)piperidine-1-carbaldehyde

Cat. No.: B11810979
M. Wt: 204.27 g/mol
InChI Key: GPAMNXKGENRDLQ-UHFFFAOYSA-N
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Description

2-(4-Methylpyridin-3-yl)piperidine-1-carbaldehyde is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state

Preparation Methods

The synthesis of 2-(4-Methylpyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the pyridine moiety: This step involves the incorporation of the pyridine ring, which can be done through various coupling reactions.

Industrial production methods often involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

2-(4-Methylpyridin-3-yl)piperidine-1-carbaldehyde undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-(4-Methylpyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes and receptors. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

2-(4-Methylpyridin-3-yl)piperidine-1-carbaldehyde can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of the piperidine and pyridine rings with an aldehyde functional group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

2-(4-methylpyridin-3-yl)piperidine-1-carbaldehyde

InChI

InChI=1S/C12H16N2O/c1-10-5-6-13-8-11(10)12-4-2-3-7-14(12)9-15/h5-6,8-9,12H,2-4,7H2,1H3

InChI Key

GPAMNXKGENRDLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C2CCCCN2C=O

Origin of Product

United States

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